molecular formula C13H19NO2S B2552126 N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide CAS No. 2034347-43-6

N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide

Cat. No. B2552126
CAS RN: 2034347-43-6
M. Wt: 253.36
InChI Key: GBHMIFDZGDBKAR-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The acetyl group attached to the thiophene ring could potentially increase the compound’s reactivity. The presence of the pivalamide group (a tertiary amide) could also have significant implications for the compound’s properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by the introduction of the acetyl group and the pivalamide group. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, along with the acetyl and pivalamide groups. The exact structure would depend on the specific arrangement and orientation of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiophene ring, the acetyl group, and the pivalamide group. The thiophene ring, for example, is known to participate in various types of reactions, including electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9(15)11-6-5-10(17-11)7-8-14-12(16)13(2,3)4/h5-6H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHMIFDZGDBKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide

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